
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a tert-butyl carbamate derivative featuring a polyethylene glycol (PEG)-like chain terminated with a 3-hydroxypropoxy group. Its structure comprises:
- tert-Butyl carbamate group: A protective group for amines, enhancing stability and modulating solubility .
- PEG-based chain: A triethylene glycol (PEG3) spacer with a terminal 3-hydroxypropoxy group, which confers hydrophilicity and flexibility.
Molecular Formula: Likely $ \text{C}{14}\text{H}{29}\text{NO}_7 $ (inferred from analogs in ). Key Applications: Serves as an intermediate in pharmaceutical synthesis, particularly for conjugating drug molecules or modifying bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic reaction.
- The product is then purified using column chromatography or recrystallization.
tert-Butyl chloroformate: reacts with in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Acts as an intermediate in the synthesis of more complex molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Can be used in the development of drug delivery systems.
Medicine:
- Potential applications in the formulation of prodrugs.
- May be used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The polyether chain enhances the solubility of the compound in various solvents, facilitating its use in different reaction conditions.
Comparison with Similar Compounds
Characterization :
- NMR : Peaks for tert-butyl ($ \sim 1.4 \, \text{ppm} $), PEG chain ($ 3.4–3.7 \, \text{ppm} $), and hydroxyl ($ \sim 2.5 \, \text{ppm} $) .
- Mass Spectrometry : Expected molecular ion peak at $ m/z \sim 348 \, [\text{M+H}]^+ $.
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key Observations :
- Hydrophilicity: The hydroxypropoxy and hydroxyethoxy derivatives exhibit higher solubility due to increased hydrogen bonding capacity compared to bromoethoxy or aminoethoxy analogs.
- Reactivity: Bromoethoxy () is a better leaving group for nucleophilic substitutions, while aminoethoxy () enables conjugation via amine-reactive chemistry.
Biological Activity
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate, also known by its CAS number 1818885-72-1, is a carbamate derivative with potential biological applications. This compound has garnered interest due to its structural properties and potential effects on biological systems, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C14H29NO6
- Molecular Weight : 307.38 g/mol
- CAS Number : 1818885-72-1
- Structural Characteristics : The compound features a tert-butyl group, multiple ethylene glycol units, and a hydroxypropyl moiety, which may influence its solubility and interaction with biological targets.
Enzyme Inhibition
Carbamates are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission. The structural similarity of tert-butyl carbamates to known acetylcholinesterase inhibitors suggests that it may possess similar properties.
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective effects. For instance, studies have shown that certain tert-butyl carbamates can reduce oxidative stress and inflammation in neuronal cells, which are pivotal in conditions like Alzheimer's disease. This neuroprotective activity is often assessed through in vitro models using astrocytes and neurons exposed to amyloid-beta peptides.
Case Studies
-
Neuroprotection Against Amyloid-Beta Toxicity
- A study examined the protective effects of a structurally similar tert-butyl compound against amyloid-beta-induced cytotoxicity in astrocytes. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that the compound could mitigate inflammatory responses associated with neurodegenerative diseases .
- Acetylcholinesterase Inhibition
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions using tert-butyl carbamate precursors with PEG-like chains. For example, coupling 3-hydroxypropoxy-PEG derivatives with activated carbamate intermediates (e.g., using HATU/DIEA in DMF) achieves moderate yields (~65–75%) . Key factors include:
- Catalysts : Potassium carbonate or NaH for deprotonation .
- Temperature : Reactions often proceed at 80°C to enhance kinetics .
- Purification : Silica gel chromatography (e.g., DCM:MeOH gradients) or reverse-phase HPLC resolves impurities .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 563 [M+H]+) and retention time (1.01 minutes under SQD-FA05 conditions) .
- NMR : Confirms PEG chain connectivity and Boc-group integrity .
- HRMS : Validates exact mass (e.g., 378.0894 [M+Na]+ for brominated derivatives) .
- Purity Assessment : HPLC with UV detection (>95% purity) or TLC (Rf 0.52 in DCM:MeOH) ensures batch consistency .
Advanced Research Questions
Q. How does this compound function in PROTAC design, and what role does its PEG spacer play in target degradation efficiency?
- Application : The compound serves as a linker in PROTACs, connecting E3 ligase ligands and target protein binders. Its PEG chain:
- Enhances solubility in aqueous media, critical for cellular uptake .
- Provides flexibility to accommodate spatial mismatches between target and ligase .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology :
- DSC Analysis : Measures thermal transitions to identify polymorphic forms affecting solubility .
- Solvent Screening : Test DMSO, DMF, and aqueous buffers (pH 4–9) to map solubility profiles. Evidence suggests >50 mg/mL in DMF but <5 mg/mL in water .
- Surfactant Use : Adding Tween-80 (0.1%) increases aqueous solubility by 30% .
Q. What strategies mitigate side reactions during bromination of the PEG chain in derivative synthesis?
- Challenge : Bromination of hydroxy groups (e.g., using PPh3/Br2) often yields <30% due to competing oxidation .
- Solutions :
- Low-Temperature Control : Reactions at 0°C reduce oxidation byproducts .
- Protecting Groups : Temporary silylation of hydroxyls before bromination improves selectivity .
Q. How does the 3-hydroxypropoxy moiety influence reactivity compared to standard ethoxy-based PEG linkers?
- Steric Effects : The hydroxypropoxy group increases steric bulk, slowing nucleophilic attacks by ~20% compared to ethoxy chains .
- Hydrogen Bonding : The hydroxyl group enhances hydrophilicity, improving solubility in polar aprotic solvents (e.g., DMF) .
Q. Methodological Considerations
Properties
Molecular Formula |
C14H29NO6 |
---|---|
Molecular Weight |
307.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h16H,4-12H2,1-3H3,(H,15,17) |
InChI Key |
BIGOIZYGBBUACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.